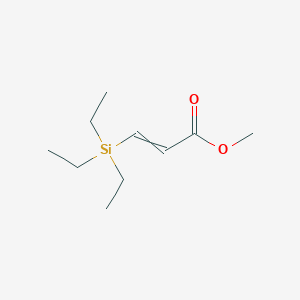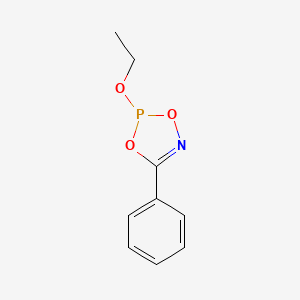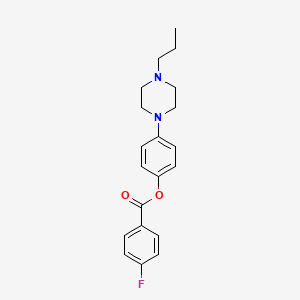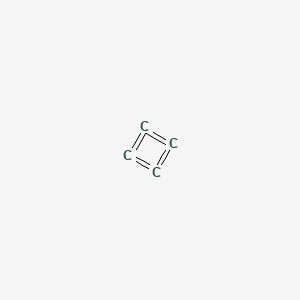
1,3-Cyclobutadiyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclobutadiyne is an organic compound with the molecular formula C4H2. It is a highly strained and reactive molecule due to the presence of two triple bonds within a four-membered ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Cyclobutadiyne can be synthesized through various methods. One common approach involves the dehydrohalogenation of 1,3-dihalocyclobutanes using strong bases such as sodium amide (NaNH2) in liquid ammonia. Another method includes the thermal decomposition of suitable precursors like 1,3-diazidocyclobutane.
Industrial Production Methods
Due to its high reactivity and instability, this compound is not typically produced on an industrial scale. Instead, it is usually generated in situ for use in specific reactions or studies.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclobutadiyne undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It readily participates in [2+2] and [4+2] cycloaddition reactions due to the presence of its triple bonds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the triple bonds.
Common Reagents and Conditions
Cycloaddition Reactions: These reactions often require mild conditions and can be catalyzed by transition metals.
Substitution Reactions: Strong nucleophiles such as organolithium or Grignard reagents are commonly used.
Major Products Formed
Cycloaddition Reactions: These reactions typically yield cyclobutene or cyclohexene derivatives.
Substitution Reactions: The products depend on the nucleophile used but generally result in substituted cyclobutene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclobutadiyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology and Medicine: Its derivatives are explored for potential biological activities, although its high reactivity limits direct applications.
Industry: While not used directly in industrial processes, its reactivity makes it a valuable intermediate in the synthesis of specialized materials.
Wirkmechanismus
The reactivity of 1,3-Cyclobutadiyne is primarily due to the strain in its four-membered ring and the presence of two triple bonds. These factors make the compound highly susceptible to nucleophilic attack and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, but generally involve the formation of new carbon-carbon bonds through the interaction of its triple bonds with other reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutadiene: Another highly strained four-membered ring compound, but with two double bonds instead of triple bonds.
1,3-Butadiene: A less strained compound with two double bonds in a linear arrangement.
Uniqueness
1,3-Cyclobutadiyne is unique due to its combination of a four-membered ring and two triple bonds, which imparts significant strain and reactivity. This makes it distinct from other compounds like cyclobutadiene and 1,3-butadiene, which have different bonding arrangements and reactivity profiles.
Eigenschaften
CAS-Nummer |
99417-54-6 |
|---|---|
Molekularformel |
C4 |
Molekulargewicht |
48.04 g/mol |
InChI |
InChI=1S/C4/c1-2-4-3-1 |
InChI-Schlüssel |
ZJRINDVWMDPKLP-UHFFFAOYSA-N |
Kanonische SMILES |
C=1=C=C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


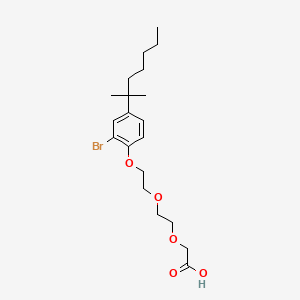
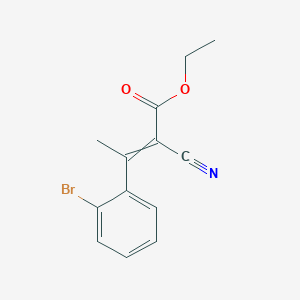
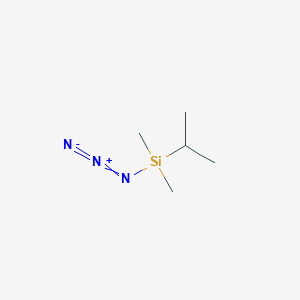

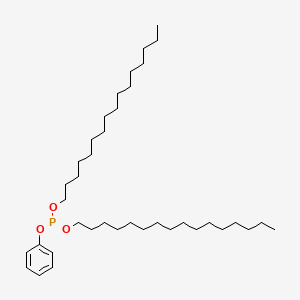

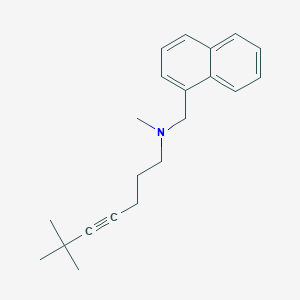
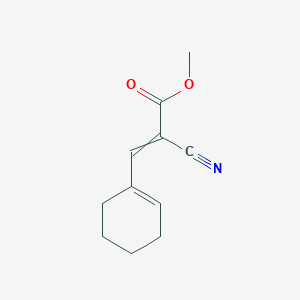
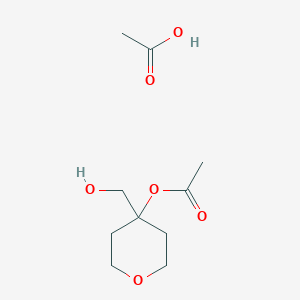
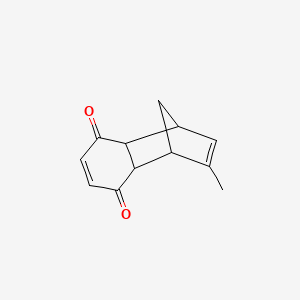
![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)
